molecular formula C25H19N3 B182690 3-[bis(1H-indol-3-yl)methyl]-1H-indole CAS No. 518-06-9

3-[bis(1H-indol-3-yl)methyl]-1H-indole

Cat. No.: B182690
CAS No.: 518-06-9
M. Wt: 361.4 g/mol
InChI Key: AXZRNKFNIAOZEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[bis(1H-indol-3-yl)methyl]-1H-indole is a synthetic trimeric indole derivative of significant interest in biochemical and pharmacological research. This compound is structurally analogous to 3,3'-Diindolylmethane (DIM), a well-studied bioactive metabolite derived from cruciferous vegetables, but features an additional indole moiety which may alter its biological activity and potency . As a research chemical, it holds potential for investigating a range of cellular processes. Indole-based compounds are recognized for their diverse biological activities, serving as key scaffolds in the development of therapeutic agents . Preliminary research on related indole structures suggests potential utility in several areas. These compounds are frequently investigated for their anti-proliferative properties and ability to modulate key cellular signaling pathways, such as those involving the androgen receptor (AR) and pathways that regulate apoptosis and the cell cycle . Furthermore, indole derivatives have demonstrated relevance in antiviral research, showing inhibitory activity against viruses such as Coxsackie B4, Herpes Simplex, and Bovine Viral Diarrhea Virus in vitro . Their anti-inflammatory potential, including through mechanisms like cyclooxygenase-2 (COX-2) inhibition, is also a key area of scientific inquiry . This product is provided as a high-purity solid for research purposes. It is intended for in vitro studies to explore its specific mechanisms of action, receptor binding affinities, and cellular effects. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or personal human use. Researchers are responsible for handling this compound in accordance with all applicable laboratory safety regulations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

518-06-9

Molecular Formula

C25H19N3

Molecular Weight

361.4 g/mol

IUPAC Name

3-[bis(1H-indol-3-yl)methyl]-1H-indole

InChI

InChI=1S/C25H19N3/c1-4-10-22-16(7-1)19(13-26-22)25(20-14-27-23-11-5-2-8-17(20)23)21-15-28-24-12-6-3-9-18(21)24/h1-15,25-28H

InChI Key

AXZRNKFNIAOZEK-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=CN2)C(C3=CNC4=CC=CC=C43)C5=CNC6=CC=CC=C65

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C(C3=CNC4=CC=CC=C43)C5=CNC6=CC=CC=C65

Other CAS No.

518-06-9

Origin of Product

United States

Advanced Spectroscopic and Analytical Characterization of Triindolylmethanes

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms and their connectivity within a molecule.

Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms in a molecule. In the ¹H-NMR spectrum of triindolylmethane, distinct signals are observed for the various protons.

The spectrum of a related compound, tri(1H-indol-3-yl)methane, shows characteristic chemical shifts. The N-H protons of the indole (B1671886) rings typically appear as a broad singlet at a high chemical shift, around δ 10.73 ppm. The methine proton, which links the three indole moieties, is observed as a singlet at approximately δ 6.07 ppm. The aromatic protons of the indole rings resonate in the region of δ 6.86 to 7.41 ppm, exhibiting complex coupling patterns due to their interactions with neighboring protons. For instance, the protons at position 2 of the indole rings appear as singlets around δ 6.95 ppm, while the protons on the benzene (B151609) portion of the indole rings appear as doublets and multiplets between δ 6.86 and 7.41 ppm.

Table 1: Representative ¹H-NMR Spectral Data for Triindolylmethane Derivatives

Proton AssignmentChemical Shift (δ, ppm)Multiplicity
N-H~10.73br s
Ar-H~7.41d
Ar-H~7.35d
Ar-H~7.02m
C2-H~6.95s
Ar-H~6.86m
Methine-H~6.07s

Data is for the closely related tri(1H-indol-3-yl)methane. The exact chemical shifts for 3-[bis(1H-indol-3-yl)methyl]-1H-indole may vary slightly.

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) spectroscopy is a powerful technique for elucidating the carbon framework of a molecule. In the ¹³C-NMR spectrum of tri(1H-indol-3-yl)methane, distinct signals are observed for each chemically non-equivalent carbon atom.

The carbon atoms of the indole rings exhibit characteristic chemical shifts. The quaternary carbons (C3a and C7a) typically resonate in the range of δ 126.73 to 136.54 ppm. The carbons of the benzene ring portion of the indole nucleus (C4, C5, C6, C7) appear between δ 111.33 and 123.16 ppm. The C2 carbon atom of the indole ring is typically found around δ 123.16 ppm, while the C3 carbon, to which the methine group is attached, appears further downfield. The methine carbon itself would be expected to have a characteristic chemical shift, though it is not explicitly detailed in the available data for this specific compound.

Table 2: Representative ¹³C-NMR Spectral Data for Triindolylmethane Derivatives

Carbon AssignmentChemical Shift (δ, ppm)
C-7a~136.54
C-3a~126.73
C-2~123.16
C-5~120.57
C-6~119.25
C-4~118.24
C-3~117.89
C-7~111.33

Data is for the closely related tri(1H-indol-3-yl)methane. The exact chemical shifts for this compound may vary slightly.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to deduce its structure.

For triindolylmethane, the molecular ion peak [M]⁺ would be expected at m/z corresponding to its molecular weight. The fragmentation of indole derivatives under electron impact (EI) ionization often involves characteristic losses. A common fragmentation pathway for indole alkaloids is the retro-Diels-Alder reaction of the C ring. In the case of triindolylmethane, fragmentation is likely to initiate with the cleavage of the bonds connecting the indole moieties to the central methine carbon. This could lead to the formation of indolyl cations and related fragments. For instance, a fragment corresponding to the indolylmethyl cation could be observed. The fragmentation pattern of 3,3'-diindolylmethane, a related compound, shows a prominent ion at m/z 130, corresponding to the indolylmethyl fragment.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of triindolylmethane would be expected to show characteristic absorption bands for the N-H and C-H stretching vibrations, as well as aromatic C=C stretching.

The N-H stretching vibration of the indole ring typically appears as a sharp band in the region of 3400-3500 cm⁻¹. Aromatic C-H stretching vibrations are generally observed above 3000 cm⁻¹, while aliphatic C-H stretching from the methine group would be expected just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic rings typically appear in the region of 1600-1450 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for Triindolylmethane

Functional GroupWavenumber (cm⁻¹)
N-H Stretch~3406
Aromatic C-H Stretch>3000
C=C Aromatic Stretch~1616, 1577, 1508, 1456
C-H Bending~1352, 1336

Data is based on characteristic indole spectra and may vary for the specific compound. researchgate.net

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for this compound was not found in the search results, the crystal structures of closely related compounds, such as 2-[bis(1-methyl-1H-indol-3-yl)methyl]benzoic acid and 4-[bis(1H-indol-3-yl)methyl]benzonitrile, provide valuable insights. nih.govrsc.org

In these structures, the two indole rings are not coplanar. For example, in 4-[bis(1H-indol-3-yl)methyl]benzonitrile, the dihedral angle between the two indole ring systems is 72.08 (6)°. rsc.org Similarly, in 2-[bis(1-methyl-1H-indol-3-yl)methyl]benzoic acid, the dihedral angle between the two 1-methyl indole units is 64.87 (7)°. nih.gov This non-planar arrangement is a common feature of di- and tri-indolylmethanes due to steric hindrance between the bulky indole groups. The bond lengths and angles within the indole rings are generally within the expected ranges. rsc.org The crystal packing is often stabilized by intermolecular hydrogen bonds, such as N—H···N interactions. rsc.org

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, allowing for the determination of the elemental composition of a molecule. This is a crucial tool for confirming the molecular formula of a newly synthesized compound.

For a related compound, tri(1H-indol-3-yl)methane, the calculated mass-to-charge ratio for the sodiated molecule [M+Na]⁺ (C₂₅H₁₉N₃Na) would be a specific value. An experimental HRMS measurement that matches this calculated value to within a few parts per million provides strong evidence for the proposed molecular formula. For example, a calculated m/z of 361.16 for the molecular ion [M]⁺ of a tri-indolyl derivative was found to be 361.36 in the MS analysis, confirming its identity.

Molecular and Cellular Mechanisms of Action of Triindolylmethanes

Modulation of Cellular Signaling Pathways

Triindolylmethanes and their related compounds, such as 3,3'-diindolylmethane (DIM), are known to influence a variety of cellular signaling pathways that are crucial for cell growth, survival, and inflammation. These compounds can interact with multiple molecular targets, leading to a cascade of events that can alter cell fate.

One of the most well-documented effects of DIM is its ability to inhibit the proliferation of cancer cells by inducing cell cycle arrest, primarily at the G1 phase. scispace.comnih.gov This arrest prevents cells from progressing to the S phase, where DNA replication occurs. The mechanism behind this G1 arrest involves the modulation of key cell cycle regulatory proteins.

Research has shown that DIM can downregulate the expression of cyclin-dependent kinases (CDKs), specifically CDK2 and CDK6. scispace.comresearchgate.net CDKs are enzymes that drive the cell cycle forward, and their inhibition is a critical step in halting cell proliferation. Furthermore, DIM has been observed to suppress the levels of cyclins D1, A, and E, which are the regulatory partners of CDKs. nih.gov

In addition to inhibiting CDKs and cyclins, DIM can also increase the expression of CDK inhibitors (CKIs) such as p21 and p27. nih.govnih.gov These proteins act as brakes on the cell cycle by binding to and inactivating CDK-cyclin complexes. The upregulation of p21 and p27 by DIM further contributes to the G1 cell cycle arrest observed in various cancer cell lines. nih.govnih.gov

Table 1: Effects of 3,3'-diindolylmethane (DIM) on Cell Cycle Regulatory Molecules

Cell Line Compound Effect Reference
Human Umbilical Vein Endothelial Cells (HUVECs) DIM Downregulation of CDK2 and CDK6 scispace.comresearchgate.net
Human Nasopharyngeal Carcinoma (CNE-2) DIM Reduction in CDK1 and CDK2 levels nih.gov
Human Nasopharyngeal Carcinoma (CNE-2) DIM Suppression of Cyclin D1, Cyclin A, and Cyclin E nih.gov
Human Nasopharyngeal Carcinoma (CNE-2) DIM Increase in p21 and p27 expression nih.gov

Triindolylmethanes and related compounds can induce programmed cell death, or apoptosis, in cancer cells. mdpi.complos.orgnih.govnih.gov This process is characterized by a series of morphological and biochemical changes, including DNA fragmentation and the activation of caspases. nih.gov

The induction of apoptosis by DIM appears to be mediated through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. mdpi.com In the intrinsic pathway, DIM can alter the balance of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family, leading to mitochondrial dysfunction and the release of cytochrome c. nih.gov This, in turn, activates a cascade of caspases, including caspase-9 and the executioner caspase-3, ultimately leading to cell death. nih.gov

In some cell types, DIM has been shown to induce apoptosis independently of the p53 tumor suppressor protein. nih.gov This is significant as many cancers have mutated or non-functional p53, making them resistant to conventional therapies that rely on a functional p53 pathway.

The Nuclear Factor-kappaB (NF-κB) signaling pathway is a key regulator of inflammation, immunity, and cell survival. nih.gov In many cancers, the NF-κB pathway is constitutively active, which promotes cell proliferation and resistance to apoptosis. nih.gov

Several studies have demonstrated that DIM can inhibit the activation of NF-κB. nih.govnih.gov It achieves this by preventing the degradation of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm. nih.gov By stabilizing IκBα, DIM blocks the translocation of NF-κB to the nucleus, thereby inhibiting the expression of NF-κB target genes that promote cell survival and inflammation. nih.gov The inactivation of NF-κB signaling by DIM has been shown to contribute to its pro-apoptotic effects and can sensitize cancer cells to chemotherapeutic agents. nih.gov

The aryl hydrocarbon receptor (AhR) is a ligand-activated transcription factor that plays a role in regulating the expression of genes involved in xenobiotic metabolism, such as cytochrome P450 enzymes. mdpi.commdpi.com DIM is a known agonist of the AhR. nih.govresearchgate.net

Upon binding to DIM, the AhR translocates to the nucleus and forms a complex with the AhR nuclear translocator (ARNT). This complex then binds to xenobiotic response elements (XREs) in the promoter regions of target genes, leading to their transcription. researchgate.net The activation of AhR by DIM can have complex and context-dependent effects on cellular processes. While it can induce the expression of detoxification enzymes, it can also influence cell proliferation and differentiation. mdpi.commdpi.com

Enzyme Inhibition and Regulation (e.g., Topoisomerase I, Mitochondrial F0F1-ATP Synthase, Aromatase)

Triindolylmethanes and their derivatives have been shown to inhibit the activity of several key enzymes involved in cellular processes.

Topoisomerase I: DIM has been identified as a potent inhibitor of DNA topoisomerase I. nih.gov This enzyme is crucial for relieving torsional stress in DNA during replication and transcription. news-medical.net DIM acts as a non-competitive inhibitor, interacting with both the free enzyme and the substrate DNA. nih.gov It stabilizes the topoisomerase I-DNA cleavage complex, leading to DNA strand breaks and ultimately cell death. nih.gov In some contexts, DIM has also been shown to be a catalytic inhibitor of topoisomerase IIalpha. nih.gov

Mitochondrial F0F1-ATP Synthase: Research has indicated that DIM can inhibit the mitochondrial F0F1-ATP synthase. nih.gov This enzyme complex is responsible for the majority of ATP synthesis in the cell. Inhibition of F0F1-ATP synthase by DIM leads to a depletion of mitochondrial and cellular ATP levels, an increase in reactive oxygen species (ROS) production, and depolarization of the mitochondrial membrane potential, all of which contribute to the induction of apoptosis. nih.gov

Aromatase: Aromatase is a key enzyme in the biosynthesis of estrogens from androgens. droracle.aimdpi.com Some indole (B1671886) derivatives have been investigated as aromatase inhibitors. researchgate.netnih.gov While DIM is considered a weak aromatase inhibitor, its ability to modulate estrogen metabolism is another facet of its biological activity. droracle.ai

Table 2: Enzyme Inhibition by 3,3'-diindolylmethane (DIM)

Enzyme Effect of DIM IC50 Reference
Leishmania donovani Topoisomerase I Potent inhibitor 1.2 µM nih.gov
Mitochondrial F0F1-ATP Synthase Inhibition Not specified nih.gov
Aromatase Weak inhibitor Not specified droracle.ai

Interactions with Biological Macromolecules (e.g., DNA, RNA, Proteins)

The biological effects of triindolylmethanes are a result of their interactions with various macromolecules within the cell.

DNA: As an inhibitor of topoisomerase I, DIM indirectly causes DNA damage by stabilizing the enzyme-DNA cleavage complex. nih.gov This leads to the accumulation of DNA strand breaks, which can trigger cell cycle arrest and apoptosis.

RNA: The influence of triindolylmethanes on RNA is primarily indirect, through the modulation of transcription factors like NF-κB and AhR. By altering the activity of these transcription factors, these compounds can change the expression profile of numerous genes at the mRNA level.

Proteins: Triindolylmethanes interact with a wide array of proteins. Their effects on cell cycle regulation are mediated through interactions with CDKs, cyclins, and CKIs. scispace.comnih.govresearchgate.net The induction of apoptosis involves interactions with Bcl-2 family proteins and caspases. nih.govnih.gov Furthermore, their impact on signaling pathways is a direct result of their interaction with proteins such as NF-κB and AhR. nih.govnih.govnih.govresearchgate.net

Mechanisms of Antimicrobial and Antiparasitic Actions

The antimicrobial and antiparasitic activities of triindolylmethanes and related indole compounds are attributed to several distinct mechanisms, including disruption of microbial membranes and interference with essential cellular processes.

Antimicrobial Mechanisms:

Tris(1H-indol-3-yl)methylium salts, the cationic derivatives of triindolylmethane, exhibit potent activity against a range of bacteria, including antibiotic-resistant strains. A primary proposed mechanism for their efficacy is the formation of pores in the cytoplasmic membrane of microbial cells. This disruption of the membrane's integrity is believed to facilitate the entry of the compound into the pathogen, leading to cell death. These compounds have demonstrated high in vitro activity, with minimal inhibitory concentrations (MIC) against various bacteria, including multidrug-resistant clinical isolates, ranging from 0.13 to 1.0 µg/mL. For instance, certain N-(hydroxyalkyl) derivatives of tris(1H-indol-3-yl)methylium salts show MIC values as low as 0.5 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA).

The structurally related compound, 3,3'-diindolylmethane (DIM), has been shown to possess significant anti-biofilm properties. It can inhibit biofilm formation by pathogens such as Acinetobacter baumannii and Pseudomonas aeruginosa by up to 65% and 70%, respectively. The mechanism involves the downregulation of virulence-associated genes. Furthermore, DIM can enhance the efficacy of conventional antibiotics like fluoroquinolones and disrupt the integrity of established biofilms.

Compound ClassOrganismMechanismFinding
Tris(1H-indol-3-yl)methylium saltsBacteria (general)Pore formation in cytoplasmic membraneFacilitates molecule penetration into the pathogen
Tris(1H-indol-3-yl)methylium saltsGram-positive bacteria (incl. MRSA)Not specifiedHigh activity with MIC values of 0.13–1.0 µg/mL
N-(Hydroxyalkyl) derivativesStaphylococcus aureus (MRSA)Not specifiedMIC of 0.5 μg/mL
N-(Hydroxyalkyl) derivativesKlebsiella pneumoniaeNot specifiedModerate activity with MIC of 2 and 8 μg/mL
3,3'-Diindolylmethane (DIM)P. aeruginosa, A. baumanniiAnti-biofilm activityInhibits biofilm formation by 65-70%; downregulates virulence genes

Antiparasitic Mechanisms:

The antiparasitic actions of the related bis(indolyl)methanes (BIMs) have been investigated against several protozoan parasites. Research on Leishmania donovani revealed that bis(indolyl)methane inhibits both topoisomerase I and mitochondrial F0F1-ATP synthase, essential enzymes for the parasite's survival, with a half-maximal inhibitory concentration (IC50) of 1.2 μM. Other studies on functionalized BIM derivatives reported promising activity against Leishmania major and Trypanosoma brucei, with IC50 values in the low micromolar range. Fluorescence microscopy studies indicated that one active BIM derivative accumulates in the nucleus of T. brucei parasites, suggesting interference with genetic processes.

Compound ClassOrganismMechanismIC50 Value
Bis(indolyl)methane (Arundine)Leishmania donovaniInhibition of topoisomerase I and mitochondrial F0F1-ATP synthase1.2 μM
Triphenylamine-substituted BIMTrypanosoma bruceiNuclear accumulation3.21 μM
Triphenylamine-substituted BIMLeishmania majorNot specified3.30 μM

Oxidative Stress Modulation and Antioxidant Mechanisms

The indole nucleus, central to the structure of triindolylmethane, is a well-established pharmacophore with significant antioxidant properties. The antioxidant activity is largely attributed to the indole nitrogen atom and its attached hydrogen.

The proposed mechanism for free radical scavenging involves either a single electron transfer (SET) from the nitrogen atom or a hydrogen atom transfer (HAT) from the N-H group. Both pathways result in the formation of a resonance-stabilized indolyl radical, effectively neutralizing reactive oxygen species (ROS). Studies on various C-3 substituted indole derivatives confirm that the unsubstituted indole nitrogen is crucial for this antioxidant activity.

The related compound 3,3'-diindolylmethane (DIM) demonstrates neuroprotective and antioxidant effects through specific cellular pathways. DIM has been found to protect neuronal cells from oxidative stress-induced apoptosis by promoting the expression of brain-derived neurotrophic factor (BDNF) and key antioxidant enzymes, including heme oxygenase-1 (HO-1), glutamate-cysteine ligase catalytic subunit (GCLC), and NAD(P)H quinone oxidoreductase-1 (NQO-1). This protective effect is mediated through the activation of the Tropomyosin receptor kinase B (TrkB)/Protein kinase B (Akt) signaling pathway.

Compound ClassMechanismKey Pathway/Effect
Indole DerivativesFree radical scavengingHydrogen or electron transfer from indole nitrogen to form a stabilized radical
3,3'-Diindolylmethane (DIM)Upregulation of antioxidant enzymes (HO-1, NQO-1, GCLC)Activation of TrkB/Akt signaling pathway
3,3'-Diindolylmethane (DIM)Neuroprotection against oxidative stressPromotes formation of Brain-Derived Neurotrophic Factor (BDNF)

Anti-inflammatory Mechanisms

Bis(indolyl)methanes have demonstrated significant anti-inflammatory properties in preclinical models. Certain substituted BIMs show a reduction in carrageenan-induced paw edema in rats, with efficacy comparable or superior to the non-steroidal anti-inflammatory drug (NSAID) ibuprofen, and notably, without the ulcerogenic side effects commonly associated with NSAIDs.

The molecular mechanisms underlying these effects have been elucidated in more detail for 3,3'-diindolylmethane (DIM). DIM effectively suppresses the inflammatory response in murine macrophages stimulated with lipopolysaccharide (LPS). It achieves this by significantly decreasing the production and release of key pro-inflammatory mediators, including nitric oxide (NO), prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1beta (IL-1β). This broad inhibition of inflammatory molecules stems from the downregulation of major inflammatory signaling pathways. DIM has been shown to suppress the transcriptional activity of nuclear factor-kappaB (NF-κB) and activator protein-1 (AP-1), two central regulators of the inflammatory response. Additionally, DIM acts as a potent inhibitor of the cyclooxygenase-2 (Cox-2) enzyme, a key target for many anti-inflammatory drugs.

Compound ClassModelMechanismEffect
Bis(indolyl)methanes (BIMs)Carrageenan-induced rat paw edemaNot specified40.3-52.9% inhibition of edema
3,3'-Diindolylmethane (DIM)LPS-stimulated murine macrophagesDownregulation of NF-κB and AP-1 signalingDecreased release of NO, PGE2, TNF-α, IL-6, IL-1β
3,3'-Diindolylmethane (DIM)Experimental bladder carcinogenesisCox-2 inhibitionDecreased levels of Cox-2 enzyme

Preclinical Biological Evaluation of Triindolylmethanes

In Vitro Studies

Cytotoxic Activity against Cancer Cell Lines

Triindolylmethanes, particularly 3,3'-diindolylmethane (DIM) and its derivatives, have demonstrated significant cytotoxic effects against a wide range of human cancer cell lines. nih.govresearchgate.net The antitumor activity of these compounds has been extensively studied, revealing their potential as anticancer agents. nih.govresearchgate.net

Derivatives with substitutions on the indole (B1671886) or phenyl rings have been synthesized to enhance cytotoxic potency. For instance, compounds bearing fluoro, bromo, iodo, and nitro substituents showed 50% inhibition of cell viability in ME18 and ME18/R human melanoma cell lines at concentrations between 9.7 and 17.3 microM. nih.govresearchgate.net One study found that a triphenylamine-substituted bis(indolyl)methane derivative exhibited an IC50 value of 3.93 μM against the HT-29 colon cancer cell line. nih.gov Another series of novel bis(indolyl)-tetrazine derivatives showed anti-proliferative activity against MCF-7 and MDA-MB-231 breast cancer cell lines, with IC50 values ranging from 7.57–22.52 μM and 10.08–21.49 μM, respectively. rsc.org

The mechanism of cytotoxicity often involves the induction of apoptosis. jmcs.org.mx For example, one of the most potent synthetic derivatives of Indole-3-carbinol (B1674136) (I3C), a precursor to DIM, was found to increase cell cycle arrest and apoptosis in NB4 cancer cells. researchgate.net A study on murine L5178Y lymphoma cells showed that a diindolylmethane derivative with a meta-hydroxyl group on the phenyl ring (compound 3a) was the most active, causing 93% cell growth inhibition and inducing apoptosis in 71.04% of the cells. jmcs.org.mx Similarly, a novel 1-((N-Boc-indol-3-yl)methyl)-3-(2-naphthylacyl)-1H-5,6-dimethyl-benzimidazolium bromide was found to be highly potent against SMMC-7721 (myeloid liver carcinoma), A549 (lung carcinoma), and MCF-7 (breast carcinoma) cells and was shown to induce significant apoptosis in SMMC-7721 cells. nih.gov

Below is a table summarizing the cytotoxic activity of various triindolylmethane derivatives against different cancer cell lines.

Compound/DerivativeCancer Cell LineIC50 (μM)
Fluoro, bromo, iodo, nitro-substituted DIMsME18, ME18/R (Melanoma)9.7 - 17.3
Triphenylamine BIM derivative 2aHT-29 (Colon)3.93
Bis(indolyl)-tetrazine derivative 5bT-47D (Breast)5.11 ± 0.16
Bis(indolyl)-tetrazine derivative 5fT-47D (Breast)4.69 ± 0.51
3,3′-(p-tolylmethylene)bis(1H-indole) (1b)DU-145 (Prostate)1.09 ± 0.92
m-OH substituted DIM (3a)L5178Y (Murine Lymphoma)Not specified, but 93% inhibition

Antimicrobial Efficacy (Antibacterial, Antifungal, Antiviral, Antiparasitic)

Triindolylmethanes have demonstrated a broad spectrum of antimicrobial activity.

Antibacterial Activity These compounds are active against both Gram-positive and Gram-negative bacteria. researchgate.net A study on novel tris(1H-indol-3-yl)methylium salts found high in vitro activity against both antibiotic-sensitive and resistant bacteria, with minimum inhibitory concentrations (MICs) ranging from 0.13–1.0 µg/mL. nih.gov Specifically, N-(Hydroxyalkyl) derivatives showed MICs as low as 0.5 μg/mL against MRSA. nih.gov Certain DIM derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria with MIC values between 6.5–62.5 μg/mL. researchgate.net Furthermore, DIM has been shown to enhance the activity of fluoroquinolones against resistant bacterial strains and inhibit biofilm formation by Pseudomonas aeruginosa. nih.govnih.govmdpi.com

Antifungal Activity The parent compound of DIM, indole-3-carbinol, has shown antifungal activity against Candida albicans. researchgate.net Derivatives of bis(indolyl)methane have also been noted for their antifungal properties. nih.gov

Antiviral Activity While research on the direct antiviral activity of 3-[bis(1H-indol-3-yl)methyl]-1H-indole is limited, related indole derivatives have been investigated. For example, 3-methyleneoxindole, an oxidation product of indole-3-acetic acid, can inhibit the replication of several viruses, including herpes-, mengo-, and polioviruses. nih.govnih.gov Another study identified a water-soluble indole-3-carboxylic acid derivative that completely inhibited the replication of the SARS-CoV-2 virus at a concentration of 52.0 μM. actanaturae.ru

Antiparasitic Activity Bis(indolyl)methanes have shown promising activity against various parasites. nih.govmdpi.comresearchgate.net A triphenylamine-substituted BIM derivative displayed IC50 values of 3.21 μM and 3.30 μM against Trypanosoma brucei and Leishmania major, respectively. nih.govmdpi.com Other BIM derivatives functionalized with nitroaryl or heteroaromatic groups also exhibited significant antileishmanial activity, with IC50 values ranging from 3.02 to 15.94 μM. nih.gov Research has also identified DIM derivatives as potent poisons of Leishmania donovani topoisomerase IB. nih.gov

OrganismCompound/DerivativeActivity MetricValue
Antibiotic-resistant bacteriaTris(1H-indol-3-yl)methylium saltsMIC0.13–1.0 µg/mL
Gram-positive & Gram-negative bacteria2-(di(1H-indol-3-yl)methyl)phenolMIC6.5–62.5 μg/mL
MRSAN-(Hydroxyalkyl) tris(1H-indol-3-yl)methylium saltMIC0.5 µg/mL
Trypanosoma bruceiTriphenylamine BIM derivative 2aIC503.21 μM
Leishmania majorTriphenylamine BIM derivative 2aIC503.30 μM
Leishmania donovaniNitroaryl/heteroaromatic BIMsIC503.02 - 15.94 μM
SARS-CoV-26-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy)carbonylindole dihydrochlorideIC501.84 μM

Anti-inflammatory Assays

The anti-inflammatory properties of triindolylmethanes are often linked to their interaction with key signaling pathways involved in inflammation. 3,3'-diindolylmethane can modulate the activity of the Aryl Hydrocarbon Receptor (AhR), which plays a role in regulating inflammatory responses. nih.gov Specifically, DIM can act as an antagonist to TCDD-induced activation of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory process, in breast cancer cells. nih.gov This suggests that DIM may be effective against the epigenetic activation of COX-2 expression by certain agonists. nih.gov

Antioxidant Assays

Several studies have confirmed the antioxidant potential of diindolylmethane and its derivatives. amegroups.cnnih.govnorthwestern.edu The antioxidant activity is often evaluated using in vitro models such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the β-carotene antioxidant model. amegroups.cnnih.govnorthwestern.edu

The structure of the derivatives plays a crucial role in their antioxidant capacity. For instance, derivatives with a methoxy group, which is a strong electron-donating group, have shown increased radical scavenging activity. amegroups.cn In one study, newly designed methoxy-substituted DIM derivatives exhibited a 3-fold more potent radical scavenging activity than the reference substance Vitamin E in the DPPH model. nih.govresearchgate.net Conversely, compounds substituted with electron-withdrawing groups like bromine showed a significant decrease in antioxidant activity. amegroups.cn The unsubstituted indole nitrogen atom is also considered important for the observed antioxidant activity. nih.govresearchgate.net

Receptor Binding and Activation Studies (e.g., AhR)

3,3'-diindolylmethane (DIM) is a well-documented ligand for the Aryl Hydrocarbon Receptor (AhR), a ligand-dependent transcription factor. nih.govspringermedizin.de Studies have shown that DIM functions as an AhR agonist. nih.govmdpi.comresearchgate.net This interaction is crucial as AhR is involved in regulating various physiological and toxicological responses. nih.gov

In MCF-7 breast cancer cells, DIM treatment leads to the recruitment of AhR to its target genes. mdpi.com The binding of DIM to AhR can modulate the expression of genes such as cyclooxygenase-2 (COX-2). nih.gov Research has also demonstrated that DIM activates the AhR signaling pathway, which can promote hepatic cell proliferation and angiogenesis during chicken embryo development. nih.gov Furthermore, DIM activates both AhR and estrogen receptor alpha (ERα), leading to complex crosstalk between these two signaling pathways. mdpi.comresearchgate.net

In Vivo Animal Model Studies

Information regarding in vivo animal model studies for the specific compound this compound is limited in the reviewed literature. However, studies on related derivatives provide some insights.

In one study, novel synthetic antibacterial agents containing a tris(1H-indol-3-yl)methylium fragment were evaluated in mice. These compounds showed relatively low toxicity and good tolerance. Furthermore, they demonstrated efficacy in a mouse model of staphylococcal sepsis. nih.gov Another study investigating the effects of 3,3'-diindolylmethane (DIM) in a chicken embryo model (in ovo) found that DIM treatment altered signaling pathways related to cell proliferation, angiogenesis, metabolism, and immune regulation. nih.gov

Assessment of Antimicrobial Activity in Infection Models (e.g., Staphylococcal Sepsis in Mice)

The in vivo efficacy of triindolylmethane derivatives, specifically tris(1H-indol-3-yl)methylium salts, has been evaluated in models of severe bacterial infections. In studies using a staphylococcal sepsis model in mice, these compounds have demonstrated significant antimicrobial activity. When derivatives combined high in vitro antimicrobial activity with relatively low cytotoxicity, they were advanced to in vivo testing. These selected compounds showed good tolerability and low toxicity in animal models. nih.govaacrjournals.orgresearchgate.net

In the staphylococcal sepsis mouse model, the administration of these novel synthetic antibacterial agents containing the tris(1H-indol-3-yl)methylium fragment resulted in high efficiency in suppressing the infection. nih.govaacrjournals.orgresearchgate.net The effectiveness of these compounds in a lethal sepsis model points to their potential as a basis for developing new antimicrobial drugs, particularly for combating antibiotic-resistant pathogens. The proposed mechanism for their in vivo efficacy may involve the ability of the indolylmethylium fragment to form pores in the cytoplasmic membranes of microbial cells, thereby facilitating the entry of the molecule into the pathogen and disrupting essential cellular functions. nih.govaacrjournals.orgresearchgate.net

Table 1: In Vivo Efficacy of Tris(1H-indol-3-yl)methylium Salts in Staphylococcal Sepsis Mouse Model

Compound Type Animal Model Infection Model Outcome Proposed Mechanism of Action
Tris(1H-indol-3-yl)methylium Salts Mice Staphylococcal Sepsis High efficiency in suppressing infection Formation of pores in the microbial cytoplasmic membrane

Evaluation in Analgesic and Anti-inflammatory Animal Models

Investigations in Cancer Chemoprevention and Therapy Animal Models (e.g., Tumor Growth Inhibition, Metastasis Reduction)

Investigations into the cancer chemopreventive and therapeutic efficacy of this compound in preclinical animal models are not extensively documented in publicly available research. The majority of in vivo research on indole-based compounds for cancer prevention and treatment has centered on related molecules such as indole-3-carbinol (I3C) and its dimeric product, 3,3'-diindolylmethane (DIM). Therefore, specific data on tumor growth inhibition or metastasis reduction in animal models following administration of this compound remains to be established.

Pharmacokinetic Profiles and Metabolite Disposition in Preclinical Animal Models

The pharmacokinetic profile of this compound, also referred to as a linear trimer of I3C (LTr1), has been characterized in mouse models as part of the disposition studies of indole-3-carbinol (I3C). Following oral administration of I3C to mice, the linear trimer is one of several acid condensation products formed and absorbed. nih.govaacrjournals.orgresearchgate.net

Studies have shown that LTr1 is detected in plasma and various tissues, although at much lower levels compared to I3C's primary dimer, DIM. Despite its lower concentrations, LTr1 persists in plasma and tissues for a longer duration than the parent compound, I3C, which is eliminated from plasma and tissues within an hour. nih.govaacrjournals.org Tissue levels of LTr1 were found to be in equilibrium with plasma concentrations at most time points measured. nih.govaacrjournals.org The compound was distributed to several well-perfused tissues, including the liver, kidney, lung, and heart. nih.govaacrjournals.orgresearchgate.net This systemic distribution allows for the possibility of pharmacological activity in various organs. nih.govaacrjournals.org

Table 2: Tissue Distribution of [2-(indol-3-ylmethyl)-indol-3-yl]indol-3-ylmethane (LTr1) in Mice Following Oral Administration of I3C

Tissue Detection Status Persistence
Plasma Detected Persisted for a longer duration than I3C
Liver Detected Present at 24 hours post-administration
Kidney Detected Distributed systemically
Lung Detected Distributed systemically
Heart Detected Distributed systemically
Brain Not specified/Below limit of quantification Not specified

Structure Activity Relationship Sar Studies of Triindolylmethanes

Impact of Substituents on the Indole (B1671886) Rings on Biological Activity

The nature and position of substituents on the indole rings of triindolylmethanes play a pivotal role in determining their biological efficacy. These effects can be broadly categorized into electronic and steric effects.

The electronic properties of substituents on the indole rings can profoundly influence the molecule's interaction with biological targets. Theoretical studies on substituted indoles have shown that the presence of electron-withdrawing groups can lead to more accurate predictions of the energies of the molecule's excited states. nih.gov This suggests that such groups can significantly alter the electronic distribution within the indole system, which may, in turn, affect binding affinities and reactivity.

For instance, in the related class of diindolylmethanes (DIMs), the introduction of an electron-donating group like methylamino (-NHMe) at the 2-position was found to result in a powerful antioxidant. researchgate.net This is attributed to the lower bond dissociation energy of the N-H bond, facilitating hydrogen atom transfer to scavenge free radicals. researchgate.net Conversely, the presence of electron-withdrawing groups can impact the electronic excited states of indole derivatives, which is a key factor in their fluorescence properties and potential use as biological probes. nih.gov

A study on 2-(1H-indol-3-yl)quinazolin-4(3H)-ones, which share the indole moiety, demonstrated that the introduction of an iodine atom (an electron-withdrawing group) at the 5-position of the indole ring resulted in a compound with significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov This highlights how tuning the electronic properties of the indole ring can lead to potent and specific biological activities.

Compound ClassSubstituentPositionElectronic EffectImpact on Biological Activity
Diindolylmethanes-NHMe2Electron-donatingEnhanced antioxidant activity researchgate.net
Substituted IndolesElectron-withdrawing groups4Electron-withdrawingMore predictable excited state energies nih.gov
2-(1H-indol-3-yl)quinazolin-4(3H)-ones-I5Electron-withdrawingPotent antibacterial activity against MRSA nih.gov

The size and spatial arrangement of substituents on the indole rings can create steric hindrance, which may either enhance or diminish biological activity. Large, bulky groups can prevent the molecule from fitting into the binding pocket of a target protein, thereby reducing its efficacy. Conversely, in some cases, a larger substituent may promote a more favorable binding conformation.

In a study of trisubstituted isoxazoles, the introduction of a fluoro substituent at the ortho position of a benzoic acid moiety led to a slight decrease in potency. dundee.ac.uk It is believed that this is due to the fluoro group forcing the carboxylic acid into an unfavorable conformation to fit into the binding pocket, leading to charge repulsion. dundee.ac.uk This example, while not directly on a triindolylmethane, illustrates the significant impact of steric hindrance on the activity of heterocyclic compounds.

Role of the Methylene (B1212753) Bridge and Central Carbon Substitutions

In related indole derivatives, the functionalization of the C3-methylene group of gramine (B1672134) (which contains a dimethylamine (B145610) group at this position) is a common strategy to create more complex structures with diverse biological activities. nih.gov This suggests that modifications at the central carbon of triindolylmethanes could similarly lead to novel compounds with altered or enhanced pharmacological profiles. The central carbon and the attached methylene bridge dictate the spatial orientation of the three indole rings, which is crucial for interaction with biological macromolecules.

Conformation and Stereochemical Influences on Activity

The three-dimensional arrangement of the indole rings in triindolylmethanes, known as their conformation, is a key determinant of their biological activity. The relative orientation of the indole moieties can influence how the molecule interacts with its biological target.

For example, in the synthesis of bis- and tris-indole alkaloids, controlling the stereochemistry is paramount. rsc.org The synthesis of a specific enantiomer of an indolic diamine intermediate was achieved through a stereospecific Mitsunobu reaction, highlighting the importance of a precise three-dimensional structure for biological function. rsc.org Similarly, computational studies on trisubstituted isoxazoles have shown how different substituents can induce alternative hydrogen bonding networks within a binding pocket, emphasizing the role of conformation in ligand-protein interactions. dundee.ac.uk These findings suggest that the specific stereoisomer and preferred conformation of a triindolylmethane derivative will significantly impact its biological profile.

Comparative SAR with Bis(indolyl)methanes and Indole-3-carbinol (B1674136) Metabolites

Triindolylmethanes are structurally related to bis(indolyl)methanes (DIM) and other metabolites of indole-3-carbinol (I3C), a compound found in cruciferous vegetables. nih.govspringermedizin.de I3C itself is a precursor to a variety of biologically active compounds formed in the acidic environment of the stomach, including DIM and the linear trimer, which is a triindolylmethane derivative. mdpi.com

Comparative studies have shown that DIM often exhibits greater biological activity than I3C. researchgate.net For instance, DIM is a more potent inhibitor of cancer cell proliferation. researchgate.net The structure of DIM, with its two indole rings linked by a methylene bridge, provides a less sterically hindered and more rigid scaffold compared to the more flexible I3C. The addition of a third indole ring to form a triindolylmethane, such as the linear trimer, further alters the size, shape, and electronic properties of the molecule, leading to potentially different biological activities. mdpi.com The linear trimer, for example, is one of the major acid condensation products of I3C, alongside DIM and indole(3,2-b)carbazole (ICZ). mdpi.com

CompoundKey Structural FeatureNotable Biological Activity
Indole-3-carbinol (I3C)Single indole ring with a carbinol groupPrecursor to DIM and other active metabolites mdpi.comfrontiersin.org
Bis(indolyl)methane (DIM)Two indole rings linked by a methylene bridgePotent anti-cancer and chemopreventive agent researchgate.netfrontiersin.org
Triindolylmethane (Linear Trimer)Three indole rings linked by two methylene bridgesMajor acid condensation product of I3C mdpi.com
Indole(3,2-b)carbazole (ICZ)Fused indole and carbazole (B46965) ringsPotent aryl hydrocarbon receptor (AHR) agonist frontiersin.org

Computational Approaches to SAR Prediction

Computational methods are increasingly being used to predict the structure-activity relationships of complex molecules like triindolylmethanes, saving time and resources in the drug discovery process. These approaches can model the interactions between a ligand and its target protein, helping to rationalize observed activities and guide the design of new analogs.

For example, density functional theory (DFT) calculations have been used to study the antioxidant activity of monosubstituted diindolylmethanes. researchgate.net These calculations helped to identify the compounds with the lowest bond dissociation energies, which are predicted to be the most potent antioxidants. researchgate.net Similarly, molecular docking studies have been employed to investigate the binding of indole derivatives to proteins involved in oxidative stress, such as myeloperoxidase and cyclooxygenase-2. nih.gov

In the context of trisubstituted compounds, in silico pharmacophore search approaches have been successful in identifying novel classes of allosteric inverse agonists. dundee.ac.uk These computational models, combined with X-ray crystallography, provide a powerful platform for exploring the SAR of complex molecules and for designing new compounds with improved potency and selectivity. dundee.ac.uk

Theoretical and Computational Chemistry Applications for Triindolylmethanes

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules. For triindolylmethanes, these methods elucidate the electronic structure and predict chemical behavior.

Density Functional Theory (DFT) is a robust computational method for investigating the electronic structure and geometry of organic molecules. irjweb.com The geometry of 3-[bis(1H-indol-3-yl)methyl]-1H-indole can be optimized using DFT methods, such as with the B3LYP functional and a 6-311G(d,p) basis set, to predict its most stable three-dimensional conformation. nih.gov

A key aspect of DFT analysis is the characterization of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comnih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity and kinetic stability. irjweb.comcolab.ws A smaller gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. irjweb.com For an electron-rich system like this compound, the HOMO is expected to be delocalized across the π-systems of the three indole (B1671886) rings, while the LUMO would also be distributed over this conjugated system.

ParameterSignificanceExpected Outcome for this compound
Optimized GeometryPredicts the most stable 3D structure, bond lengths, and angles.A propeller-like structure with specific dihedral angles between the indole rings.
HOMO EnergyIndicates electron-donating ability. Higher energy means a better electron donor.Relatively high energy level, indicating susceptibility to electrophilic attack.
LUMO EnergyIndicates electron-accepting ability. Lower energy means a better electron acceptor.Energy level that allows for potential stabilization of added electrons.
HOMO-LUMO Gap (ΔE)Reflects chemical reactivity and stability. A small gap indicates high reactivity.A relatively small energy gap, characteristic of a reactive, conjugated molecule.

Natural Bond Orbital (NBO) analysis is a theoretical method used to study hyperconjugative interactions, charge delocalization, and the stability of molecules. nih.govresearchgate.net It provides a detailed picture of the Lewis structure by analyzing interactions between filled "donor" orbitals and empty "acceptor" orbitals. wikipedia.orgwisc.edu The strength of these interactions can be quantified by the second-order perturbation energy, E(2). wisc.edu

For this compound, NBO analysis would reveal significant delocalization of electron density from the nitrogen lone pairs (n) and the π-bonds of the indole rings into the antibonding orbitals (π) of adjacent bonds. These n → π and π → π* interactions are key to the molecule's stability. The analysis identifies the specific bonds and lone pairs that contribute most to the electronic stabilization of the molecule, confirming the high degree of charge delocalization across its structure. wikipedia.orgwisc.edu

Molecular Electrostatic Potential (MEP) mapping is a visualization tool that illustrates the charge distribution on a molecule's surface. wolfram.comnih.gov It is invaluable for predicting sites of electrophilic and nucleophilic attack, as well as hydrogen bonding interactions. researchgate.netugm.ac.id The MEP map uses a color scale to denote different potential regions: red indicates areas of high electron density (negative potential, susceptible to electrophilic attack), while blue indicates areas of low electron density (positive potential, susceptible to nucleophilic attack). Green and yellow represent regions with near-zero or intermediate potential, respectively. researchgate.net

In an MEP map of this compound, the regions around the nitrogen atoms of the indole rings and the π-electron clouds would be expected to show a negative potential (red or yellow), highlighting them as the primary sites for electrophilic attack and hydrogen bond donation. Conversely, the hydrogen atoms attached to the nitrogens (N-H) would exhibit a positive potential (blue), identifying them as sites for nucleophilic interaction or hydrogen bond acceptance.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. ajchem-a.com This method is crucial in drug discovery for screening potential drug candidates and elucidating their mechanism of action at a molecular level. scienceopen.com

Derivatives of triindolylmethane, specifically bis-indoles, have been the subject of molecular docking studies to evaluate their potential as therapeutic agents. These studies have shown that the indole scaffold can form key interactions with the active sites of various biological targets. For instance, synthesized bis-indole compounds have been docked against the main protease (Mpro) of SARS-CoV-2, where they were found to interact with key amino acid residues through hydrogen bonds and hydrophobic interactions. scienceopen.com In another study, a series of bis-indole derivatives showed promising inhibitory potential against the pteridine (B1203161) reductase (PTR) enzyme of Leishmania, a target for anti-leishmanial drugs. nih.gov Docking simulations revealed that these compounds could effectively bind within the active site of the enzyme. nih.gov Similarly, diindolylmethanes have been evaluated for their anticancer activity through docking studies against various cancer-related protein targets. nih.govacs.org

Compound ClassBiological TargetKey Findings from Docking StudiesReference
Bis-indole derivativesSARS-CoV-2 Main Protease (Mpro)Potential to inhibit the enzyme via hydrogen bonding and hydrophobic interactions in the active site. scienceopen.com
Bis-indole analogsPteridine Reductase (PTR) of LeishmaniaCompounds showed excellent binding potential within the enzyme's active site, suggesting anti-leishmanial activity. nih.gov
Diindolylmethane derivativesVarious cancer targets (e.g., EGFR)Derivatives show potential to bind to ATP-binding sites of kinases, inhibiting their activity. nih.gov
Indolemethane derivativesAnticancer targetsDocking studies support potential anticancer activity by binding to crucial protein targets. nih.gov

Computational Studies on Reaction Mechanisms and Pathways

Computational chemistry provides essential tools for elucidating the step-by-step mechanisms of chemical reactions. umn.edu The synthesis of this compound typically involves the acid-catalyzed reaction of indole with an aldehyde, such as indole-3-carboxaldehyde (B46971). researchgate.net

DFT studies on similar Friedel-Crafts reactions of indoles have provided a detailed understanding of this process. acs.orgnih.gov The generally accepted mechanism, supported by computational models, proceeds as follows:

Protonation: The catalyst (a Brønsted or Lewis acid) activates the aldehyde by coordinating to or protonating the carbonyl oxygen. This increases the electrophilicity of the carbonyl carbon.

First Electrophilic Attack: A molecule of indole acts as a nucleophile, attacking the activated carbonyl carbon at its electron-rich C3 position. This forms a di(indol-3-yl)methyl alcohol intermediate.

Carbocation Formation: Under acidic conditions, the hydroxyl group of the intermediate is protonated and eliminated as a water molecule, generating a resonance-stabilized carbocation.

Second and Third Electrophilic Attacks: This highly electrophilic carbocation is then rapidly attacked by a second and third indole molecule at their C3 positions, leading to the final triindolylmethane product.

Computational studies can model the energy profile of this reaction, identifying the transition states and intermediates, and confirming that this pathway is energetically favorable. researchgate.netacs.orgnih.govnih.gov

In Silico Prediction of Biological Activity

In silico methods are widely used in the early stages of drug discovery to predict the biological activities and pharmacokinetic properties of novel compounds, thereby saving time and resources. nih.govmdpi.com These predictions are based on the chemical structure of the molecule and often employ techniques like Quantitative Structure-Activity Relationship (QSAR) and molecular docking. nih.govresearchgate.net

For triindolylmethanes, in silico predictions are guided by the known biological activities of related indole compounds, such as 3,3′-diindolylmethane (DIM). mdpi.comnih.gov DIM, a natural derivative from cruciferous vegetables, exhibits a wide range of activities, including anticancer, antioxidant, and anti-inflammatory properties. nih.govnih.govnih.gov Computational tools can predict if this compound and its derivatives are likely to share these properties.

QSAR models can be developed for a series of indole derivatives to correlate structural features with their observed biological activity, such as inhibitory action against enzymes like phosphodiesterase IV or SARS CoV 3CLpro. nih.govnih.gov Such models can then be used to predict the activity of new compounds like triindolylmethane. Furthermore, online prediction tools can estimate a compound's potential to act as a kinase inhibitor, GPCR ligand, or enzyme inhibitor based on its structure. nih.gov These computational approaches are instrumental in identifying the most promising triindolylmethane derivatives for further synthesis and experimental testing against various diseases, including cancer and infectious diseases. nih.govnih.gov

Future Directions and Emerging Research Avenues for 3 Bis 1h Indol 3 Yl Methyl 1h Indole

Development of Novel and Sustainable Synthetic Strategies

The synthesis of 3-[bis(1H-indol-3-yl)methyl]-1H-indole and its derivatives has traditionally relied on the acid-catalyzed electrophilic substitution of indoles with aldehydes or ketones. researchgate.net However, the future of its synthesis is increasingly geared towards green and sustainable methodologies that offer advantages in terms of environmental impact, cost-effectiveness, and efficiency.

Recent advancements have focused on the use of environmentally benign catalysts and reaction media. For instance, the use of water as a solvent in conjunction with catalysts like taurine (B1682933) has been shown to be an effective and eco-friendly approach for the synthesis of BIMs. researchgate.net Other green strategies include the use of biorenewable catalysts such as gluconic acid aqueous solution (GAAS), which has been successfully employed in the synthesis of novel BIMs from carbohydrate-derived furaldehydes. nih.gov

Solvent-free and mechanochemical methods are also gaining prominence. Grinding techniques, sometimes assisted by microwaves or ultrasound, in the presence of solid-supported catalysts or ionic liquids, offer high yields and purity while minimizing waste. nih.gov A notable metal-free approach involves the use of lithium tert-butoxide (LiOtBu) in the presence of air, which plays a crucial role as an oxidant in the alkylation of indoles with alcohols. researchgate.net These sustainable methods not only reduce the environmental footprint but also often provide excellent yields and simplify product purification. nih.gov

Catalyst/MethodSolventKey AdvantagesReference
TaurineWaterEco-friendly, inexpensive, high yields researchgate.net
Gluconic Acid Aqueous Solution (GAAS)WaterBiorenewable catalyst, high yields nih.gov
LiOtBu / AirSolvent-freeMetal-free, uses air as an oxidant researchgate.net
Grinding / MicrowaveSolvent-freeReduced waste, high purity nih.gov
1-(benzenesulfonyl)-3-methyl-1H-imidazolium chloridesAqueous mediaGreen catalyst, short reaction times selectscience.net

Exploration of Undiscovered Molecular Targets and Mechanisms

While the anticancer properties of BIMs are well-documented, the full spectrum of their molecular targets and mechanisms of action remains an active area of investigation. Early research identified broad cellular effects, including the induction of apoptosis and cell cycle arrest. researchgate.net Future research will likely focus on pinpointing novel and specific molecular interactions to better understand the therapeutic potential of this compound.

Recent studies have begun to uncover more specific targets. For example, some BIM derivatives have been shown to inhibit topoisomerase I and mitochondrial F0F1-ATP synthase in parasites, suggesting potential applications beyond cancer. nih.gov In the context of cancer, emerging targets include the spindle motor protein kinesin Eg5, with some BIMs showing binding modes similar to allosteric inhibitors currently in clinical trials. acs.org The aryl hydrocarbon receptor (AhR) is another promising target, as its activation by indole (B1671886) metabolites can modulate immune responses in the tumor microenvironment. nih.gov

In silico studies, such as molecular docking and ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction, are becoming invaluable tools for identifying potential new targets. researchgate.netnih.gov These computational approaches can screen large libraries of compounds against known protein structures, predicting binding affinities and potential biological activities, thereby guiding further experimental validation. researchgate.netnih.gov For instance, in silico analysis has suggested that BIM-1, a derivative of this compound, could be a potent inhibitor of protein kinase C βI. academicjournals.org

Rational Design of Derivatives with Enhanced Potency and Selectivity based on SAR

Structure-activity relationship (SAR) studies are crucial for the rational design of new derivatives of this compound with improved potency and selectivity. By systematically modifying the chemical structure and observing the effects on biological activity, researchers can develop more effective and safer therapeutic agents.

SAR studies on BIMs have revealed several key insights. For anticancer activity, the nature and position of substituents on the indole rings and the central methane (B114726) bridge are critical. For example, the introduction of phenolic groups on arylsulfonyl bis-indoles has been shown to enhance cytotoxic activity against various cancer cell lines. acs.org Similarly, modifying tamoxifen (B1202), a well-known breast cancer drug, by incorporating a BIM scaffold has led to derivatives with enhanced activity against estrogen receptor-positive breast cancer cells. researchgate.net

The substitution at the N-1 position of the indole ring has also been found to be a significant determinant of activity. Methyl substitution at this position has been reported to enhance anticancer activity significantly compared to the unsubstituted analogue. nih.gov Furthermore, the linkage of other heterocyclic moieties, such as 1,2,3-triazoles, to the BIM core has been explored as a strategy to create novel conjugates with unique biological profiles, including anti-infective and antidiabetic properties. nih.govmdpi.com

Structural ModificationEffect on ActivityTarget/ApplicationReference
Arylsulfonyl substitution with phenolic groupsEnhanced cytotoxicityAnticancer acs.org
Incorporation into tamoxifen scaffoldIncreased activity against ER-positive breast cancerAnticancer researchgate.net
N-1 methylation of indole ringSignificantly enhanced anticancer activityAnticancer nih.gov
Linkage with 1,2,3-triazolesNovel anti-infective and antidiabetic propertiesAnti-infective, Antidiabetic nih.govmdpi.com

Advanced Preclinical Models for Efficacy and Mechanistic Insight

The translation of promising laboratory findings into clinical applications heavily relies on the use of robust preclinical models that can accurately predict human responses. The future of evaluating this compound and its derivatives will increasingly involve the use of advanced preclinical models that better mimic the complexity of human diseases.

Three-dimensional (3D) cell culture systems, such as spheroids and organoids, represent a significant leap forward from traditional 2D cell cultures. These models recapitulate the spatial organization, cell-cell interactions, and nutrient gradients of in vivo tissues, providing a more physiologically relevant environment for drug testing. nih.govresearchgate.net While the specific use of these models for this compound is not yet widely reported, they hold immense promise for assessing its efficacy and understanding its mechanism of action in a more realistic context. nih.gov

Patient-derived organoids (PDOs), which are grown from a patient's own tumor cells, are particularly valuable for personalized medicine. nih.govresearchgate.net PDOs can be used to create living biobanks that reflect the genetic and phenotypic diversity of human cancers, allowing for high-throughput screening of compounds like this compound to predict individual patient responses to treatment. nih.govresearchgate.net The use of PDOs and other advanced models, such as humanized mouse models and microfluidic "organ-on-a-chip" systems, will be instrumental in de-risking the clinical development of novel BIM-based therapies. The application of these models to study indole compounds is an active area of research that will undoubtedly shape the future of this field.

Q & A

Q. What are the optimized synthetic protocols for 3-[bis(1H-indol-3-yl)methyl]-1H-indole, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves condensation of indole derivatives with aldehydes under acid or catalyst-mediated conditions. Key parameters include:

  • Catalyst loading : For ZrO₂/SBA-15, 15 mol% in water at 100°C maximizes yield (89%), while lower loadings (5–10 mol%) or solvents like DMSO reduce efficiency .
  • Solvent selection : Water outperforms methanol, acetonitrile, or solvent-free systems due to enhanced proton transfer and stabilization of intermediates .
  • Temperature : Reactions at 100°C achieve higher conversion rates compared to room temperature or 50°C .
  • Substrate substitution : Electron-withdrawing groups (e.g., nitro) on aldehydes improve yields compared to electron-donating groups (e.g., methoxy) .

Q. How is this compound characterized structurally?

Methodological Answer:

  • 1H/13C NMR : Key diagnostic signals include:
    • 1H NMR : A singlet at δ 5.82 ppm for the central methane proton, aromatic protons between δ 6.45–7.55 ppm, and NH protons as broad signals .
    • 13C NMR : The quaternary carbon of the bis(indolyl)methane moiety appears at δ 39.7 ppm, with aromatic carbons in the δ 110–143 ppm range .
  • HRMS : Validates molecular weight (e.g., [M+H]+ at m/z 247.1335 for C₁₇H₁₄N₂) .

Q. What methodologies are used to evaluate the biological activity of bis(indolyl)methane derivatives?

Methodological Answer:

  • Antimicrobial assays :
    • Zone of inhibition : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria using agar diffusion .
    • Minimum Inhibitory Concentration (MIC) : Determine via broth dilution (e.g., MIC = 16 µg/mL for fungal strains) .
  • Structure-Activity Relationship (SAR) : Modify substituents on the indole or aldehyde moieties to assess changes in potency .

Advanced Research Questions

Q. What mechanistic pathways govern the formation of this compound?

Methodological Answer:

  • Electrophilic substitution : Indole attacks the aldehyde-derived electrophile (e.g., protonated carbonyl), forming a carbocation intermediate stabilized by the catalyst .
  • Catalyst role : Acidic catalysts (e.g., ZrO₂/SBA-15) activate the aldehyde via Lewis acid interactions, accelerating iminium ion formation .
  • Intermediate trapping : Isolation of (Z)-3-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-3H-indole supports a stepwise mechanism .

Q. How can researchers resolve contradictions in yield data across different synthetic protocols?

Methodological Answer:

  • Variable control : Standardize catalyst purity, solvent drying, and reaction monitoring (e.g., TLC or in situ NMR).
  • Analytical validation : Use HPLC to quantify side products (e.g., dimerization byproducts) that may skew yield calculations .
  • Reproducibility testing : Replicate reactions under inert atmospheres to exclude moisture/oxygen interference, especially for Grignard-based syntheses .

Q. What strategies enhance catalyst recyclability in bis(indolyl)methane synthesis?

Methodological Answer:

  • Heterogeneous catalysts : ZrO₂/SBA-15 retains >85% activity after 5 cycles due to robust mesoporous structure; characterize post-reaction via XRD and BET surface area analysis .
  • Leaching tests : ICP-OES quantifies metal loss (e.g., Zr leaching <0.5% per cycle) to confirm stability .
  • Regeneration protocols : Wash catalysts with ethanol/acetone to remove organic residues, then calcine at 300°C to restore active sites .

Q. How is X-ray crystallography applied to confirm the structure of bis(indolyl)methane derivatives?

Methodological Answer:

  • Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) to resolve heavy atoms.
  • Refinement : Employ SHELXL for small-molecule refinement; target R-factor <5% by iteratively adjusting thermal parameters and hydrogen positions .
  • Validation : Check CIF files with PLATON to ensure no symmetry violations or missed electron density peaks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.